molecular formula C14H15N5 B11212170 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 102353-77-5

1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212170
CAS No.: 102353-77-5
M. Wt: 253.30 g/mol
InChI Key: SHBONMQLIYBGMD-UHFFFAOYSA-N
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Description

1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methylpyrazole with 2-phenylethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and condensation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • 4-aminopyrrolo[2,3-d]pyrimidine
  • pyrano[2,3-d]pyrimidine-2,4-dione

Uniqueness

1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a phenylethyl group and a pyrazolopyrimidine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

102353-77-5

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

1-methyl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5/c1-19-14-12(9-18-19)13(16-10-17-14)15-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17)

InChI Key

SHBONMQLIYBGMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3

Origin of Product

United States

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